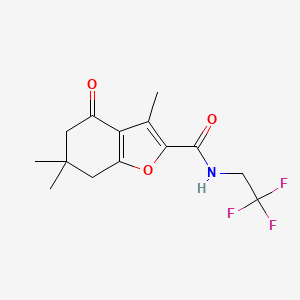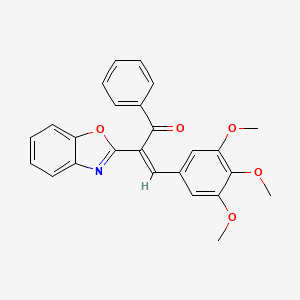![molecular formula C22H22N4O4 B12163488 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12163488.png)
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multiple steps. One common method includes the Pechmann condensation reaction, which is used to form the chromenone core. This reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols.
Substitution: Products include nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid
- 6-methylcoumarin
- 4-methyl-2-oxo-2H-chromen-7-yl 2,3,4-tris-O-(methoxycarbonyl)-5-thio-D-xylopyranoside
Uniqueness
What sets 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide apart is its unique combination of the chromenone and triazolopyridine moieties. This combination enhances its biological activity and makes it a promising candidate for drug development.
Eigenschaften
Molekularformel |
C22H22N4O4 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C22H22N4O4/c1-14-11-22(28)30-18-13-17(29-2)15(12-16(14)18)6-7-21(27)23-9-8-20-25-24-19-5-3-4-10-26(19)20/h3-5,10-13H,6-9H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
GMXGNRRRVKPEDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12163409.png)
![Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B12163414.png)
![2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12163421.png)
![1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane](/img/structure/B12163425.png)
![N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B12163431.png)
![1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B12163437.png)
![4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B12163438.png)
![3,4-dimethyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12163458.png)
![5-[(4-Methylphenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B12163471.png)


![N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide](/img/structure/B12163493.png)
![2-{[benzyl(methyl)amino]methyl}-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B12163496.png)
![2-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione](/img/structure/B12163497.png)
